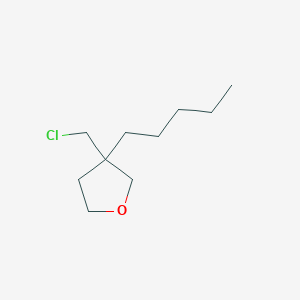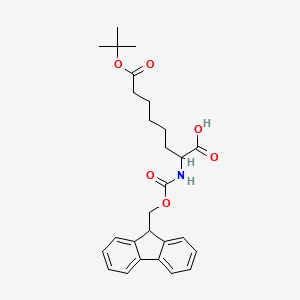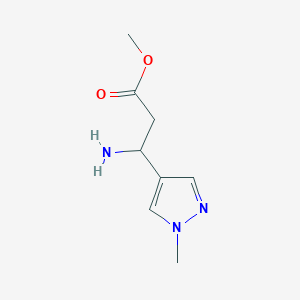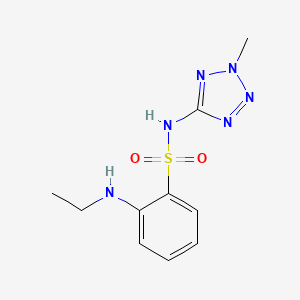
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is a chemical compound with significant interest in various fields of scientific research This compound is known for its unique structural features, which include a bromine atom, a sulfonyl fluoride group, and a benzoxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one. This intermediate is synthesized from 2-amino-5-bromophenol and 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization Reactions: The benzoxazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
Compared to similar compounds, 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group
Propiedades
Fórmula molecular |
C8H5BrFNO4S |
|---|---|
Peso molecular |
310.10 g/mol |
Nombre IUPAC |
7-bromo-3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |
InChI |
InChI=1S/C8H5BrFNO4S/c9-4-1-6-5(11-8(12)3-15-6)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12) |
Clave InChI |
WRCZDLBOZVZREW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC(=C(C=C2O1)Br)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)





![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)




